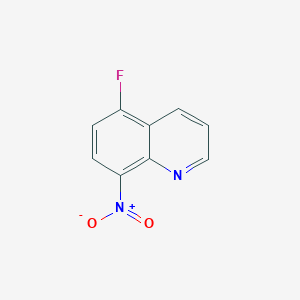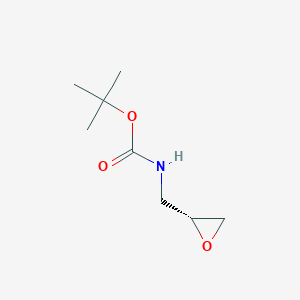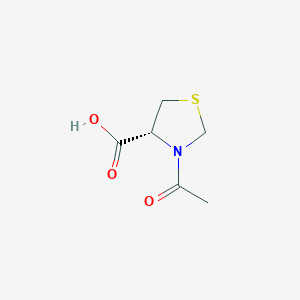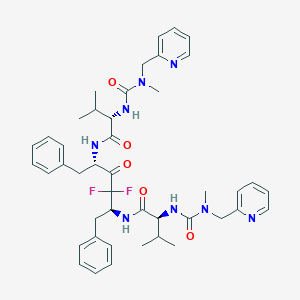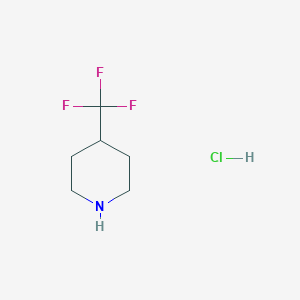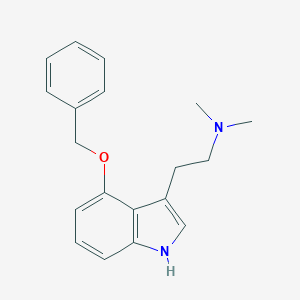
O-Benzyl Psilocin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Benzyl Psilocin is a synthetic derivative of psilocin, a naturally occurring psychedelic compound found in certain mushrooms. Psilocin is the active metabolite of psilocybin, which is known for its psychoactive effects. This compound is characterized by the presence of a benzyl group attached to the oxygen atom of the psilocin molecule, which can influence its pharmacological properties and stability.
Mechanism of Action
Target of Action
O-Benzyl Psilocin, like its parent compound psilocybin, primarily targets the serotonin receptors in the brain . These receptors play a crucial role in regulating mood, cognition, and perception .
Mode of Action
The compound interacts with its targets by acting as a partial agonist at the 5-HT2A serotonin receptor . This interaction influences neurotransmitter systems, leading to changes in perception and cognition .
Biochemical Pathways
Upon ingestion, psilocybin is rapidly dephosphorylated to psilocin . Psilocin then interacts with serotonin receptors, notably the 5-HT2A receptor, influencing neurotransmitter systems . This interaction promotes anti-inflammatory responses and neuroplasticity , affecting various biochemical pathways and their downstream effects.
Pharmacokinetics
Psilocybin is rapidly metabolized into psilocin, which readily enters the systemic circulation . The elimination half-life of psilocin is approximately 1.4 to 1.8 hours . Less than 2% of psilocin in plasma is excreted in urine in its original form , suggesting minimal renal elimination and a broad distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action are profound. It induces molecular and cellular adaptations related to neuroplasticity . These adaptations include changes in the expression of plasticity-related genes and proteins, such as Brain-Derived Neurotrophic Factor (BDNF), resulting in altered neuroplasticity . These changes may underlie the compound’s observed psychoactive effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the enzymatic breakdown of psilocin glucuronide metabolite during analysis can prolong the window of detection for psilocin . .
Biochemical Analysis
Biochemical Properties
O-Benzyl Psilocin interacts with various enzymes, proteins, and other biomolecules. It is thought to primarily mediate its actions through agonism at serotonin 5-HT2A receptors and downstream changes in gene expression . It also indirectly affects the dopaminergic and glutamatergic systems .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It alters neural circuitry between areas such as the default mode network and amygdala, which may mediate antidepressant effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is also established that indirect effects on dopaminergic and glutamatergic systems are contributory, as well as effects at other lower affinity targets .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies suggest putative effects of psilocybin include acute arousal, dose-dependent sedation, reductions in fear conditioning at low doses, reduced aggression, improved valence, acute disruption of working memory, the rescuing of deficits from chronic stress, and improved learning when combined with repeated environmental exposure after resolution of drug effect .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase (MAO), cytochrome P450 (CYP) enzymes, and UDP-glucuronosyltransferase (UGT) . It also affects metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Benzyl Psilocin typically involves the protection of the hydroxyl group of psilocin with a benzyl group. One common method includes the following steps:
Starting Material: Psilocin or its precursor, 4-hydroxyindole.
Protection: The hydroxyl group of psilocin is protected by reacting it with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This results in the formation of this compound.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Synthesis: Large-scale reactions using industrial reactors.
Process Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification: Industrial purification methods such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions: O-Benzyl Psilocin can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidative conditions.
Reduction: The compound can be reduced to remove the benzyl group, reverting to psilocin.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation Products: Benzaldehyde, benzoic acid.
Reduction Products: Psilocin.
Substitution Products: Various substituted psilocin derivatives.
Scientific Research Applications
O-Benzyl Psilocin has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other psilocin derivatives for research purposes.
Biology: Studied for its interactions with serotonin receptors and its potential effects on neural pathways.
Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders such as depression and anxiety.
Industry: Utilized in the development of novel psychoactive substances and pharmaceuticals.
Comparison with Similar Compounds
O-Benzyl Psilocin is similar to other compounds such as:
Psilocin: The active metabolite of psilocybin, known for its psychoactive effects.
Psilocybin: A prodrug that is converted to psilocin in the body.
Lysergic Acid Diethylamide (LSD): A potent hallucinogen with a similar mechanism of action.
N,N-Dimethyltryptamine (DMT): Another psychedelic compound with rapid onset and short duration of action.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): A potent psychedelic with unique pharmacological properties.
Uniqueness: this compound is unique due to the presence of the benzyl group, which can influence its pharmacokinetics and stability compared to psilocin. This modification can potentially alter its therapeutic profile and duration of action, making it a compound of interest for further research.
Properties
IUPAC Name |
N,N-dimethyl-2-(4-phenylmethoxy-1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)22-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHERKDDDEMCCCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543983 |
Source


|
| Record name | 2-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28383-23-5 |
Source


|
| Record name | 2-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
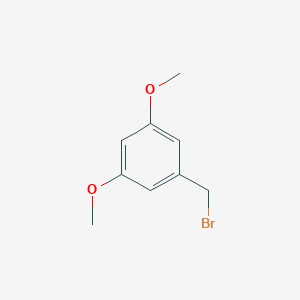
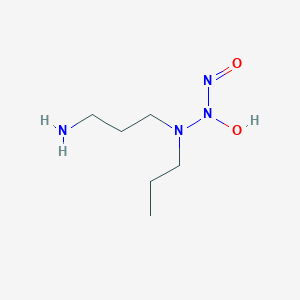
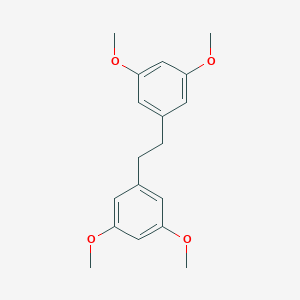
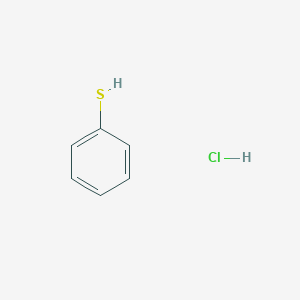

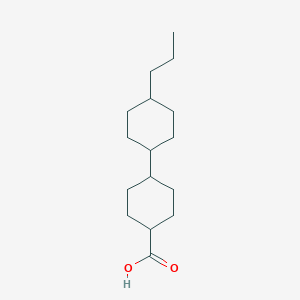
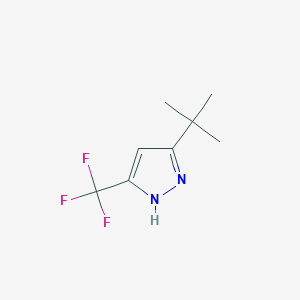
![5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B132331.png)
